molecular formula C23H21N3S B7546797 N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide

N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide

Cat. No.: B7546797
M. Wt: 371.5 g/mol
InChI Key: ACWFFDNZANLIDH-UHFFFAOYSA-N
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Description

N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide typically involves the reaction of benzylamine with 3,5-diphenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Sodium hydride, alkyl halides; in aprotic solvents like dimethylformamide at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: A precursor in the synthesis of N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide.

    N-benzyl-3,5-diphenylpyrazole: Similar structure but lacks the carbothioamide group.

    3,5-Diphenyl-4H-pyrazole-4-thione: Contains a thione group instead of a carbothioamide group.

Uniqueness

This compound is unique due to the presence of both benzyl and carbothioamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3S/c27-23(24-17-18-10-4-1-5-11-18)26-22(20-14-8-3-9-15-20)16-21(25-26)19-12-6-2-7-13-19/h1-15,22H,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWFFDNZANLIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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